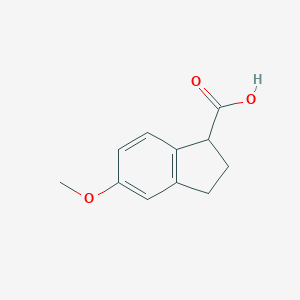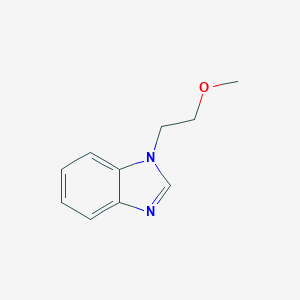
1-(2-Methoxyethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)benzimidazole is not fully understood, but it is believed to act on multiple targets in the cell. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation in the body. Additionally, 1-(2-Methoxyethyl)benzimidazole has been found to modulate the activity of neurotransmitters, potentially improving cognitive function in neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methoxyethyl)benzimidazole has been shown to have a range of biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. It also reduces inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(2-Methoxyethyl)benzimidazole has been found to modulate the activity of neurotransmitters, potentially improving cognitive function in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methoxyethyl)benzimidazole in lab experiments is its high purity and stability. This compound can be synthesized with high yield and purity, allowing for consistent results in experiments. Additionally, 1-(2-Methoxyethyl)benzimidazole has been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for scientific research.
One limitation of using 1-(2-Methoxyethyl)benzimidazole in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments. Additionally, the high cost of synthesis may make it difficult to use 1-(2-Methoxyethyl)benzimidazole in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-Methoxyethyl)benzimidazole. One area of interest is the development of more efficient synthesis methods, which could reduce the cost of using this compound in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methoxyethyl)benzimidazole and its potential applications in treating neurodegenerative diseases. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in long-term studies.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)benzimidazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, 1-(2-Methoxyethyl)benzimidazole has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
118468-98-7 |
|---|---|
Nombre del producto |
1-(2-Methoxyethyl)benzimidazole |
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-13-7-6-12-8-11-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
Clave InChI |
JEUJFDMULHJHDL-UHFFFAOYSA-N |
SMILES |
COCCN1C=NC2=CC=CC=C21 |
SMILES canónico |
COCCN1C=NC2=CC=CC=C21 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

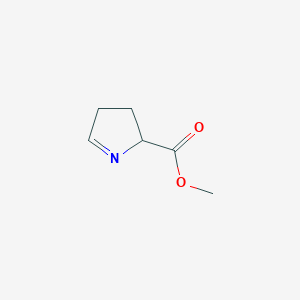
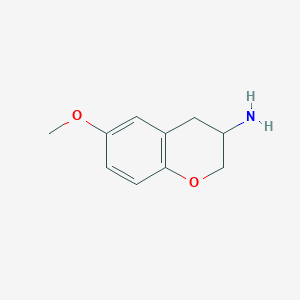
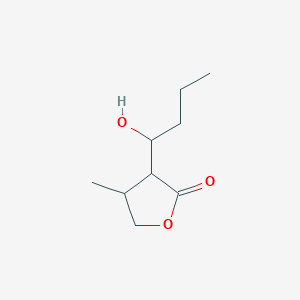
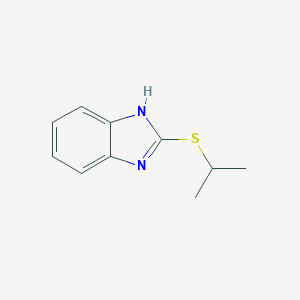
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
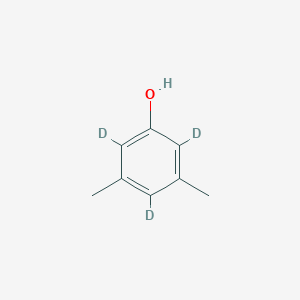
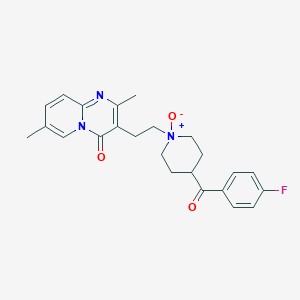
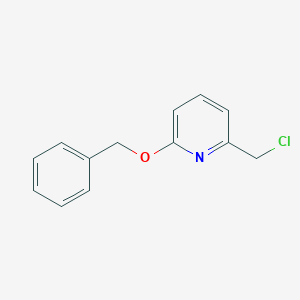
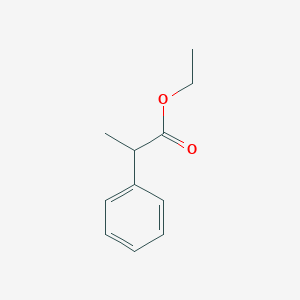
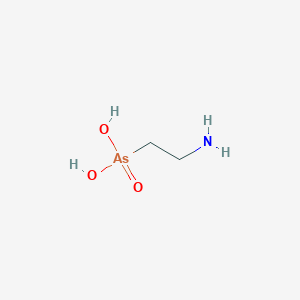
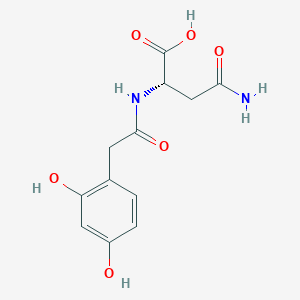
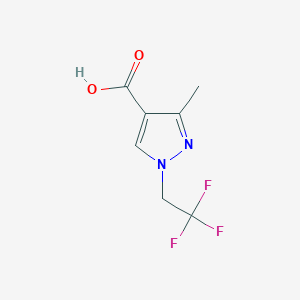
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
